molecular formula C6H9NO B2959929 N-(prop-2-yn-1-yl)propanamide CAS No. 18327-35-0

N-(prop-2-yn-1-yl)propanamide

Cat. No.: B2959929
CAS No.: 18327-35-0
M. Wt: 111.144
InChI Key: WQRUWIPOVKUKAI-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)propanamide: is an organic compound with the molecular formula C₆H₉NO It is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-(prop-2-yn-1-yl)propanamide are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Visible light, molecular oxygen, and sometimes photosensitizers.

    Cyclocondensation: Phenyl isothiocyanate, carbon disulfide, and bases like potassium hydroxide.

Major Products:

    Oxidation: Formamides.

    Cyclocondensation: Benzimidazole derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: The compound’s derivatives are explored for their potential use in material science due to their unique structural properties.

Comparison with Similar Compounds

Properties

IUPAC Name

N-prop-2-ynylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-3-5-7-6(8)4-2/h1H,4-5H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRUWIPOVKUKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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